molecular formula C9H10N4O2 B2696638 ethyl 2-(9H-purin-8-yl)acetate CAS No. 1601084-36-9

ethyl 2-(9H-purin-8-yl)acetate

Cat. No. B2696638
CAS RN: 1601084-36-9
M. Wt: 206.205
InChI Key: OFVDYXHKZVQEIU-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-purin-8-yl)acetate is a chemical compound with the CAS Number: 1601084-36-9 . It has a molecular weight of 206.2 and its IUPAC name is this compound . It is typically found in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O2/c1-2-15-8(14)3-7-12-6-4-10-5-11-9(6)13-7/h4-5H,2-3H2,1H3,(H,10,11,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 206.2 .

Scientific Research Applications

Intermediate in Peptidic Nucleic Acid Synthesis

Ethyl 2-(9H-purin-8-yl)acetate has been utilized in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. Its role as an intermediate in this synthesis process is crucial, especially for the creation of extended side chains emerging from the heterocycle (Chan et al., 1995).

Antiviral Activity

This compound has shown relevance in the isolation of new compounds with significant antiviral activity. In particular, studies on ethyl acetate extracts from various sources have led to the discovery of compounds effective against viruses like H1N1 (Wang et al., 2011).

Substitute in Formalin-Ether Sedimentation Technique

This compound, as ethyl acetate, has been identified as a satisfactory substitute for diethyl ether in the formalin-ether sedimentation technique. This substitution is notable for not causing distortion or alteration of morphology in organisms, and for being less flammable and hazardous (Young et al., 1979).

Purification of Antioxidants

In research focused on antioxidants, this compound has been employed in the purification processes. Particularly, it has been used in the purification of antioxidants from Eucommia ulmoides Oliv. leaves, demonstrating its utility in isolating complex natural compounds (Dai et al., 2013).

Synthesis of Potential Carcinostatics

The compound has been used in the synthesis of potential carcinostatics, acting as an intermediate in the formation of isomeric purinyl substituted cyclopropanedicarboxylic esters. This showcases its potential role in developing new treatments for cancer (Wanner et al., 1978).

In Synthesis of Purines

A novel synthesis approach using this compound has been developed for purines bearing functionalized carbon substituents. This approach highlights the versatility of the compound in chemical synthesis, especially in creating purine derivatives (Qu et al., 2009).

Safety and Hazards

The safety information for ethyl 2-(9H-purin-8-yl)acetate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-(7H-purin-8-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-8(14)3-7-12-6-4-10-5-11-9(6)13-7/h4-5H,2-3H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVDYXHKZVQEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=NC=NC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1601084-36-9
Record name ethyl 2-(9H-purin-8-yl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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